(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[221]heptan-2-ol is a chiral compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol typically involves multiple steps. One common method includes the reaction of a suitable bicyclic ketone with a dimethylamine derivative under controlled conditions. The reaction is often catalyzed by a base and carried out at a specific temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and green chemistry principles are sometimes employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are valuable in various chemical reactions and processes .
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the treatment of certain diseases or conditions .
Industry
In industry, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes, where it can be incorporated into different products .
Mechanism of Action
The mechanism of action of (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired biological or therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-thiol
Uniqueness
Compared to similar compounds, (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol stands out due to its specific stereochemistry and the presence of both a hydroxyl group and a dimethylamino group.
Properties
Molecular Formula |
C12H23NO |
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Molecular Weight |
197.32 g/mol |
IUPAC Name |
(1R,2R,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3/t9-,10-,12-/m1/s1 |
InChI Key |
MIRJRWUZYBHBJV-CKYFFXLPSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1([C@@H](C2)O)CN(C)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CN(C)C)C |
Origin of Product |
United States |
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